Chromium(III) perchlorate hexahydrate

描述

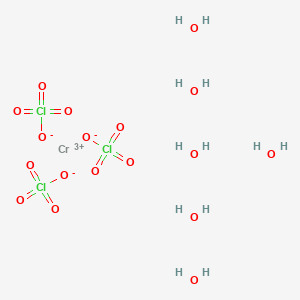

Structure

2D Structure

属性

IUPAC Name |

chromium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Cr.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWECJTDFTJYSGZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CrH12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514430 | |

| Record name | Chromium(3+) perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-94-9 | |

| Record name | Chromium(3+) perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triperchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Chromium Iii Perchlorate Hexahydrate

Established Synthetic Routes from Chromium(III) Precursors

The most direct and commonly cited methods for preparing chromium(III) perchlorate (B79767) involve the reaction of a chromium(III) precursor with perchloric acid. These methods leverage the basic or amphoteric nature of chromium(III) compounds to undergo a neutralization or acid-base reaction.

A primary and straightforward method for synthesizing chromium(III) perchlorate is through the reaction of chromium(III) hydroxide (B78521) (Cr(OH)₃) with perchloric acid (HClO₄). wikiwand.comwikipedia.org This is a classic acid-base neutralization reaction where the base, chromium(III) hydroxide, reacts with the strong acid, perchloric acid, to produce the salt and water. youtube.com

The balanced chemical equation for this reaction is: Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O youtube.com

The reaction involves treating a suspension of chromium(III) hydroxide with a stoichiometric amount of perchloric acid. The mixture is typically stirred until the solid hydroxide completely dissolves, indicating the formation of the soluble chromium(III) perchlorate. The resulting aqueous solution can then be processed to isolate the hexahydrate salt.

An alternative established route involves the use of chromium(III) oxide (Cr₂O₃) as the starting material. wikiwand.comwikipedia.org Similar to the hydroxide, the oxide reacts with perchloric acid to yield an aqueous solution of chromium(III) perchlorate.

The balanced chemical equation for this synthesis is: Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O wikipedia.org

This method provides a direct pathway to aqueous solutions of the desired salt, which can subsequently be used in ligand substitution reactions or for crystallization of the hydrated salt.

| Method | Precursor | Reagent | Chemical Equation | Reference(s) |

| Neutralization | Chromium(III) Hydroxide | Perchloric Acid | Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O | wikipedia.orgyoutube.com |

| Acid Reaction | Chromium(III) Oxide | Perchloric Acid | Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O | wikiwand.comwikipedia.org |

Alternative Preparative Strategies Involving Chromium(III) Salts

Beyond the direct use of oxide and hydroxide precursors, chromium(III) perchlorate can be prepared from other chromium(III) salts. These methods often require careful control of reaction conditions to ensure the desired product is formed.

The synthesis of chromium(III) perchlorate can also be approached starting from common chromium salts such as chromium(III) chloride (CrCl₃) or chromium(III) nitrate (B79036) (Cr(NO₃)₃). In these procedures, the chromium(III) salt is first used to generate chromium(III) hydroxide as an intermediate. For instance, a chromium nitrate aqueous solution can be treated with a base like urea (B33335) under controlled temperature and pH to precipitate chromium(III) hydroxide nanoparticles. iaea.org This intermediate can then be isolated and reacted with perchloric acid as described in section 2.1.1. The control of pH is critical during the precipitation of the hydroxide to ensure complete reaction and to obtain a product with desired morphological characteristics. iaea.orggoogle.com

Electrolytic methods offer another strategy for preparing chromium compounds. While less common for direct synthesis of the perchlorate salt, electrolysis can be used to generate a solution of a chromium(III) salt from a chromium source, such as a ferrochrome alloy. google.com In such a process, an iron-chromium alloy can be anodically dissolved in an electrolyte containing chloride ions to form a solution of chromic chloride. google.com This resulting solution could then be used in subsequent chemical reactions. It is noted that electrolytic oxidation of chromium salts must be carefully controlled to avoid the formation of undesired byproducts, such as chlorates or the oxidation of Cr(III) to the more hazardous Cr(VI). electrochemsci.org

Purification and Isolation Techniques for Crystalline Forms

Following the synthesis of an aqueous solution of chromium(III) perchlorate, the final step involves the purification and isolation of the compound in its solid, crystalline form. The most common isolate is the hexahydrate, Cr(ClO₄)₃·6H₂O. wikiwand.comwikipedia.org

The standard method for isolation is crystallization from the aqueous solution. This is typically achieved by slow evaporation of the water, which allows for the formation of well-defined crystals. The resulting solid can be separated from the mother liquor by filtration. The purity of the obtained crystalline product can be verified through analytical techniques such as X-ray diffraction and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). It is crucial to manage the crystallization and drying process carefully, as excessive heating or complete dehydration can lead to the formation of unstable lower hydrates, which may be capable of explosive decomposition. scbt.com

| Property | Value | Reference(s) |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | chemister.ru |

| Molecular Weight | 458.4 g/mol | finetechnology-ind.com |

| Appearance | Cyan solid | wikiwand.comwikipedia.org |

| Melting Point | 130 °C | chemister.ru |

| Decomposition Temperature | 180-220 °C | chemister.ru |

Crystallization from Aqueous Solutions

The most common and direct route to obtaining chromium(III) perchlorate is through the reaction of chromium(III) oxide or chromium(III) hydroxide with perchloric acid. wikipedia.org The balanced chemical equation for this reaction is:

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O wikipedia.org

This reaction yields an aqueous solution of chromium(III) perchlorate. To obtain the hexahydrate crystals, the resulting solution is typically concentrated by evaporation and then cooled to induce crystallization. The general steps for this process are:

Reaction: Stoichiometric amounts of chromium(III) oxide or hydroxide are carefully added to a solution of perchloric acid. The reaction can be exothermic and may require cooling to control the temperature.

Concentration: The resulting solution is gently heated to evaporate excess water, thereby increasing the concentration of the chromium(III) perchlorate.

Crystallization: The concentrated solution is then allowed to cool, often in a controlled manner, to promote the formation of well-defined crystals of chromium(III) perchlorate hexahydrate. The crystals can then be separated from the mother liquor by filtration.

The hexahydrate form is reported to melt at 130°C and begins to decompose at temperatures between 180-220°C. chemister.ru

Advanced Extraction Methods (e.g., Solvent Extraction)

Solvent extraction presents an alternative method for the separation and purification of chromium(III) perchlorate from aqueous solutions. Research has demonstrated the effective extraction of the chromium(III) ion from perchlorate solutions using a solution of trioctylphosphine (B1581425) oxide (TOPO) in an inert solvent like hexane. wikiwand.com

In this process, the aqueous phase containing chromium(III) perchlorate is brought into contact with the organic phase (TOPO in hexane). The chromium(III) species is transferred to the organic phase through the formation of a complex. The number of TOPO molecules solvating the extracted chromium(III) perchlorate has been determined to be six. wikiwand.com This method allows for the selective extraction of the chromium complex, which can then be stripped back into an aqueous phase if desired, or the solvent can be evaporated to potentially recover the solid complex.

Control of Hydration States and Isomerism

Chromium(III) compounds are well-known for forming various hydrate (B1144303) isomers, where the number of water molecules directly coordinated to the metal center versus those present as water of crystallization in the lattice can differ. This phenomenon is also observed in chromium(III) perchlorate.

Preparation of Specific Hydrates (e.g., Hexahydrate, Nonahydrate)

Chromium(III) perchlorate is known to exist in at least two hydrated forms: the hexahydrate (Cr(ClO₄)₃·6H₂O) and the nonahydrate (Cr(ClO₄)₃·9H₂O). wikipedia.org Both are described as cyan-colored substances that are soluble in water. wikipedia.org

Hexahydrate (Cr(H₂O)₆₃): In this isomer, it is understood that all six water molecules are directly coordinated to the chromium(III) ion, forming the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. The perchlorate ions act as counter-ions. The crystallization from aqueous solutions under standard conditions typically yields this hexahydrate form.

Nonahydrate: The existence of a nonahydrate suggests a different arrangement of water molecules. While specific structural data is less common in readily available literature, it is plausible that the nonahydrate consists of the [Cr(H₂O)₆]³⁺ cation with three additional water molecules incorporated into the crystal lattice as water of crystallization, leading to the formula Cr(H₂O)₆₃·3H₂O. The preparation of the pure nonahydrate would likely involve crystallization at lower temperatures than those used for the hexahydrate to favor the inclusion of additional water molecules in the crystal structure.

The phenomenon of hydrate isomerism is well-documented for other chromium(III) salts, such as chromium(III) chloride (CrCl₃·6H₂O), which exists in multiple forms including the violet [Cr(H₂O)₆]Cl₃ and the green [CrCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org This provides a strong analogy for the behavior of chromium(III) perchlorate hydrates.

Influence of Synthetic Conditions on Hydrate Formation

The specific hydrate that crystallizes from a solution is highly dependent on the synthetic conditions. Key factors include:

Temperature: Lower crystallization temperatures generally favor the formation of higher hydrates, as the water molecules have less thermal energy and are more readily incorporated into the crystal lattice. Conversely, crystallization at higher temperatures would favor the formation of lower hydrates.

Concentration: The concentration of the chromium(III) perchlorate in the aqueous solution can influence which hydrate is thermodynamically favored to precipitate.

Cooling Rate: Rapid cooling may lead to the trapping of solvent molecules and the formation of less stable or mixed hydrate phases, while slow, controlled cooling is more likely to yield well-defined crystals of a specific hydrate.

Atmospheric Humidity: The humidity of the environment during crystallization and subsequent handling can also play a role in the final hydration state of the isolated solid.

Precise control over these parameters is essential for the selective synthesis of a desired chromium(III) perchlorate hydrate.

| Parameter | Influence on Hydrate Formation |

| Temperature | Lower temperatures favor higher hydrates (e.g., nonahydrate). Higher temperatures favor lower hydrates (e.g., hexahydrate). |

| Concentration | Affects the thermodynamic stability and solubility of different hydrate forms. |

| Cooling Rate | Slow cooling promotes the formation of thermodynamically stable, well-defined single hydrate crystals. |

Structural Elucidation and Crystallographic Investigations

The solid-state structure of chromium(III) perchlorate (B79767) hexahydrate is primarily defined by the coordination of the chromium(III) ion and the arrangement of the perchlorate anions and water molecules of hydration. The central feature is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, where the chromium ion is surrounded by six water molecules.

Fundamental Coordination Geometry of Chromium(III) in Perchlorate Hexahydrate

The trivalent chromium ion (Cr³⁺) in its coordination compounds predominantly adopts an octahedral geometry, and this holds true for the hexaaquachromium(III) cation. This arrangement involves the chromium ion at the center of an octahedron with the oxygen atoms of the six water molecules situated at the vertices.

Ligand Arrangement and Bond Lengths (Cr-O(water), Cr-O(perchlorate))

In the hexaaquachromium(III) cation, the primary ligands are the six water molecules directly bonded to the chromium ion. The perchlorate ions, being weakly coordinating, are generally not found in the primary coordination sphere of the chromium ion but rather exist as counter-ions within the crystal lattice.

Precise bond lengths for chromium(III) perchlorate hexahydrate are not available in the surveyed literature. However, by analogy to the [Fe(H₂O)₆]³⁺ cation in its perchlorate salt, the Cr-O(water) bond lengths are expected to be in a similar range. In Fe(H₂O)₆₃·3H₂O, the Fe-O bond lengths are approximately 2.01 Å. iucr.org It is important to note that the exact Cr-O bond lengths in this compound may differ slightly due to the different ionic radius and electronic configuration of Cr³⁺ compared to Fe³⁺. The interaction between the chromium cation and the perchlorate anions is primarily electrostatic, with no significant covalent Cr-O(perchlorate) bonds expected.

Single-Crystal X-ray Diffraction Analyses of Chromium(III) Perchlorate and Related Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated study on this compound is not found in the reviewed literature, the analysis of isostructural compounds provides valuable insights into its likely crystallographic parameters.

Determination of Unit Cell Parameters and Space Groups

For the closely related compound, hexaaquairon(III) perchlorate trihydrate, single-crystal X-ray diffraction analysis has been performed. iucr.org This compound crystallizes in a trigonal system with the space group P-3. The unit cell parameters are reported as a = b = 13.931 Å and c = 5.344 Å. iucr.org Given the chemical similarities and the common occurrence of isostructural series among transition metal salts, it is plausible that this compound could crystallize in a similar space group with comparable unit cell dimensions.

| Parameter | Value (for Fe(H₂O)₆₃·3H₂O) |

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 13.931 |

| b (Å) | 13.931 |

| c (Å) | 5.344 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Table 1: Unit Cell Parameters for the isostructural compound Hexaaquairon(III) perchlorate trihydrate. iucr.org |

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

The crystal structure of hydrated metal perchlorates is significantly influenced by an extensive network of hydrogen bonds. In the case of this compound, the hydrogen atoms of the coordinated water molecules act as hydrogen bond donors, while the oxygen atoms of the perchlorate anions and the oxygen atoms of adjacent water molecules serve as acceptors.

Polymorphism and Crystallographic Transitions

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a substance can exhibit distinct physical properties. At present, there is no information available in the scientific literature regarding the existence of polymorphs or any crystallographic transitions for this compound under different conditions of temperature and pressure.

Amorphous Phase Formation upon Partial Dehydration

The transition from a crystalline to an amorphous state upon partial dehydration is a known phenomenon in hydrated salts, though specific studies detailing this process for this compound are not extensively documented in available literature. However, the mechanism can be inferred from studies on analogous compounds like amorphous calcium carbonate. nih.gov Dehydration involves the removal of water molecules, which are integral to the compound's crystal lattice. The initial loss of this water can disrupt the long-range order of the crystal structure without immediately forming a new, stable crystalline phase of a lower hydrate (B1144303).

This process can lead to the formation of a disordered, amorphous intermediate. It is plausible that the water molecules in the hexahydrate exist in distinct environments within the lattice, with some being more labile than others. nih.gov The loss of the most weakly bound water molecules could be sufficient to cause the collapse of the original crystal framework into an amorphous phase. This amorphous state is metastable and represents a transitional point before either rehydration or further transformation upon heating. The characterization of such a phase would typically involve techniques sensitive to the loss of crystallinity, such as X-ray powder diffraction (XRPD), which would show a change from sharp diffraction peaks to broad, diffuse halos.

Structural Changes upon Thermal Dehydration

Thermal analysis of this compound indicates a complex, multi-stage process of decomposition rather than a simple dehydration to a stable anhydrous salt. The compound is reported to decompose in the temperature range of 180-220 °C. chemister.ru The process of heating initiates the loss of the six water ligands. Studies on other transition metal perchlorates suggest that it is often difficult to obtain the anhydrous form, as the dehydration and decomposition processes can overlap, leading to the formation of metal oxides as the final solid product. akjournals.com

For this compound, the structural changes upon heating can be summarized as follows:

Initial Dehydration: As the temperature increases, the coordinated water molecules are progressively lost. This process may proceed through the formation of lower hydrates.

Formation of Unstable Intermediates: It is crucial to note that partially dehydrated metal perchlorates can be highly unstable and potentially explosive. scbt.com The removal of water molecules can alter the coordination environment of the chromium ion and change the interaction with the perchlorate anions, leading to a less stable compound.

Decomposition: At sufficiently high temperatures (180-220 °C), the compound undergoes irreversible decomposition. chemister.ru This final stage involves the breakdown of the perchlorate ions, which are strong oxidizing agents, and likely results in the formation of chromium oxides as the solid residue, accompanied by the release of gaseous products like oxygen and chlorine-containing species. akjournals.com

Comparative Structural Analysis with Other Chromium(III) Aquo-Complexes

The structure of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, serves as a fundamental reference for understanding other related chromium(III) aquo-complexes. docbrown.info This ion features a central chromium atom in a +3 oxidation state with a perfectly octahedral geometry when in a symmetric environment. umass.eduresearchgate.net A comparative analysis can be made with complexes where water ligands are systematically replaced by other ligands, such as chloride ions. This substitution creates a series of complexes with varying charge, color, and slight distortions in geometry.

The chloro-aquo-chromium(III) series is a well-studied example. docbrown.infowikipedia.org These complexes exist as distinct isomers, where the number of coordinated water and chloride ligands differs. wikipedia.orgtdl.org

| Complex Ion | Cationic Charge | Number of Water Ligands | Number of Chloride Ligands | Observed Color |

|---|---|---|---|---|

| [Cr(H₂O)₆]³⁺ | +3 | 6 | 0 | Violet |

| [Cr(H₂O)₅Cl]²⁺ | +2 | 5 | 1 | Green |

| [Cr(H₂O)₄Cl₂]⁺ | +1 | 4 | 2 | Dark Green |

Data sourced from references docbrown.infowikipedia.org.

Coordination Chemistry and Ligand Interaction Dynamics

Ligand Exchange Kinetics and Mechanisms in Aqueous Solutions

The d³ electronic configuration of the Cr(III) center renders it kinetically inert. This inertness is a defining characteristic of its coordination chemistry, leading to slow ligand substitution reactions. homescience.net

The exchange of water ligands in the [Cr(H₂O)₆]³⁺ ion with other ligands is a notably slow process. homescience.net Once ligands are attached to the chromium(III) ion, they are coordinated tightly, and their replacement requires significant activation energy. homescience.net This kinetic stability allows for the isolation and study of various intermediate complexes. For instance, the replacement of water molecules by anions such as chloride or sulfate (B86663) is a gradual process, often requiring heat to proceed at an appreciable rate. chemguide.co.uklibretexts.org The slow kinetics also apply to the formation of complexes with organic ligands, where the substitution reactions can take from hours to days to reach equilibrium. nih.gov

The rates of ligand displacement reactions for chromium(III) are significantly influenced by several factors, most notably pH and the concentration of the reacting species.

pH: The pH of the aqueous solution plays a critical role by altering the dominant chromium species. In acidic solutions, the [Cr(H₂O)₆]³⁺ ion is the primary species. However, as the pH increases, hydrolysis occurs, leading to the formation of more reactive hydroxo species like [Cr(H₂O)₅(OH)]²⁺. chemguide.co.uknih.govdocbrown.info This deprotonated form is significantly more labile than the fully aquated ion. The hydroxide (B78521) ligand is a strong π-donor, which facilitates the departure of other ligands, thereby accelerating the rate of substitution. nih.gov For example, the reaction between chromium(III) and 2,3-dihydroxybenzoic acid proceeds through the more reactive [Cr(H₂O)₅(OH)]²⁺ species, as direct substitution on [Cr(H₂O)₆]³⁺ would be extremely slow. nih.gov

Concentration: The concentration of both the chromium(III) salt and the incoming ligand affects the reaction kinetics. Higher concentrations of the incoming ligand can increase the rate of the forward reaction, shifting the equilibrium towards the product. Similarly, the concentration of Cr(III) itself can influence the extent of polymerization and hydrolysis, with higher concentrations favoring the formation of polynuclear species, especially at elevated pH. researchgate.net

The following table summarizes the distribution of various mononuclear chromium(III) species as a function of pH, illustrating the profound effect of acidity on speciation.

Table 1: Distribution of Mononuclear Cr(III) Species at Varying pH

| pH | Cr³⁺ (%) | CrOH²⁺ (%) | Cr(OH)₂⁺ (%) | Cr(OH)₃(aq) (%) |

|---|---|---|---|---|

| 4.5 | 12.4 | 74.1 | - | - |

| 6.25 | - | - | 29.5 | 23.4 |

Data calculated using Visual MINTEQ, based on research into Cr(III) toxicity. researchgate.net

Formation of Mononuclear and Polynuclear Chromium(III) Complexes

The interaction of the [Cr(H₂O)₆]³⁺ ion with water and changes in pH lead to the formation of a diverse array of both mononuclear and more complex polynuclear species.

The hexaaquachromium(III) ion is acidic, with a typical pH for its solutions ranging from 2 to 3. chemguide.co.uk It acts as a weak acid by donating a proton from one of its coordinated water molecules to a solvent water molecule. chemguide.co.uklibretexts.org

This hydrolysis is a stepwise process, with the formation of various aquahydroxo species as the pH increases. researchgate.net The initial hydrolysis reaction is: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺ libretexts.orgdocbrown.info

Further deprotonation can occur, leading to species such as [Cr(H₂O)₄(OH)₂]⁺ and the neutral, insoluble complex [Cr(H₂O)₃(OH)₃], which precipitates from solution. libretexts.orglibretexts.orgdocbrown.info At very high pH, the precipitate redissolves to form anionic species like [Cr(OH)₆]³⁻. libretexts.orgdocbrown.info Below a pH of 3-4, chromium(III) exists predominantly as mononuclear hydrated ions. researchgate.net

The following table presents the equilibrium constants (log K) for the hydrolysis reactions of the Cr³⁺ ion.

Table 2: Equilibrium Constants for Cr(III) Hydrolysis at 298 K

| Equilibrium Reaction | log K |

|---|---|

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.60 ± 0.07 |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 ± 0.20 |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -16.25 ± 0.19 |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.56 ± 0.21 |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.29 ± 0.16 |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -9.10 ± 0.14 |

Data from a critical compilation by Brown and Ekberg (2016). cost-nectar.eu

As the concentration of chromium(III) and the pH increase, the mononuclear hydroxo species can condense to form larger, polynuclear complexes. This process occurs primarily through two pathways: olation and oxolation. wikipedia.org

Olation: This is a condensation process where hydroxo-bridged polymers are formed. A hydroxo ligand on one metal center coordinates to an adjacent metal center, displacing a water molecule and forming a μ-hydroxo bridge (Cr-OH-Cr). researchgate.net This process is responsible for the formation of dimers, trimers, and larger polynuclear species in aged or concentrated chromium(III) solutions. researchgate.netresearchgate.net

Oxolation: This process typically follows olation and involves the deprotonation of a bridging hydroxo group to form a μ-oxo bridge (Cr-O-Cr). Oxolation is more common for metal ions in higher oxidation states but can occur in highly condensed chromium(III) systems, particularly under conditions of heating.

These polymerization reactions are fundamental to processes like leather tanning, where polychromium species cross-link collagen fibers. wikipedia.org

A variety of bridged polynuclear chromium(III) complexes have been isolated and characterized, revealing complex and often elegant structures. The bridging ligands are typically hydroxo groups, but can also include carboxylates or other anions present in the solution. nih.govresearchgate.net

Dimeric Species: The simplest polynuclear complex is the dihydroxo-bridged dimer, [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺. Its structure has been confirmed through X-ray crystallography, often facilitated by co-crystallization with large supramolecular hosts like cucurbit[n]uril. researchgate.net

Trimeric and Tetrameric Species: More complex structures include the trimer [Cr₃(μ-OH)₄(H₂O)₉]⁵⁺ and the tetramer [Cr₄(μ-OH)₆(H₂O)₁₂]⁶⁺. researchgate.netacs.org The tetrameric complex, which possesses an adamantane-like core, is a predominant species in weakly acidic, aged, and concentrated solutions. researchgate.netresearchgate.net These tetramers can contain both single and double hydroxo bridges between the chromium ions. researchgate.net

Larger Polynuclear Complexes: Even larger cyclic structures have been characterized. For example, refluxing an aqueous solution of trinuclear "basic" chromium acetate (B1210297) can lead to the formation of a cyclic octanuclear complex, [Cr₈(OH)₁₂(OAc)₁₂], where the eight chromium ions are bridged by both hydroxo and acetato ligands in an alternating fashion. nih.gov

The characterization of these architectures relies heavily on techniques such as X-ray crystallography, Extended X-ray Absorption Fine Structure (EXAFS), and various spectroscopic methods. researchgate.netnih.govnih.gov

Interactions with Various Ligands in Solution

The kinetic inertness of the d³ chromium(III) center means that ligand exchange reactions, where the water molecules in the primary coordination sphere are replaced, are typically slow. scispace.com The interactions are diverse, leading to a rich variety of complexes with different stoichiometries, geometries, and properties.

The aqueous [Cr(H₂O)₆]³⁺ ion can react with various small inorganic anions, which replace the coordinated water molecules.

Chloride (Cl⁻): The addition of chloride ions to a solution of hexaaquachromium(III) can lead to the stepwise formation of chloro-aqua complexes. The green color of many chromium(III) chloride solutions is due to the presence of species like trans-[CrCl₂(H₂O)₄]⁺. scribd.com

Nitrate (B79036) (NO₃⁻): While nitrate is a coordinating anion, its complexes with chromium(III) are often studied as precursors for other reactions. ub.edutestbook.com In aqueous solutions, chromium(III) nitrate exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, with nitrate ions acting as counter-ions. scribd.comtestbook.com However, under certain conditions, nitrate can coordinate to the chromium center.

Phosphate (B84403) (PO₄³⁻): Chromium(III) reacts with phosphate ions in aqueous solutions to form chromium(III) phosphate, CrPO₄, which is typically a violet or green insoluble solid. chromiumfx.comwikipedia.org The hexahydrate, CrPO₄·6H₂O, is a known violet compound. wikipedia.orgwikiwand.com The reaction can be used for synthesis by mixing a soluble chromium(III) salt with a soluble phosphate salt. chromiumfx.comsamaterials.com Studies have also investigated the binding of chromium(III) complexes to the phosphate groups of biological molecules like ATP, where the formation of outer-sphere complexes is observed. nih.gov

Chromium(III) forms a vast number of stable complexes with a wide range of organic molecules that act as ligands.

Simple organic molecules containing donor atoms like nitrogen and oxygen readily form complexes with chromium(III).

Urea (B33335) (CO(NH₂)₂): Chromium(III) perchlorate (B79767) reacts with urea to form complexes such as the hexagonal Cr(CO(NH₂)₂)₆₃. nih.govacs.org In this complex, the chromium ion is octahedrally coordinated to the oxygen atoms of the six urea molecules.

Ammonia (B1221849) (NH₃): Ammonia acts as a strong ligand, replacing the water molecules in the [Cr(H₂O)₆]³⁺ complex. This ligand exchange reaction can proceed stepwise or completely, depending on the conditions, to form various ammine complexes. wikipedia.orgacs.org The fully substituted hexaamminechromium(III) ion, [Cr(NH₃)₆]³⁺, is a characteristic purple color. chromiumfx.com The reaction of chromium(III) perchlorate with ammonia can yield complexes with the general formula Cr(ClO₄)₃(NH₃)ₓ, where x can be 3 (red), 4 or 5 (orange), or 6 (orange). nih.gov

Hydrazine (B178648) (N₂H₄): Chromium(III) perchlorate is known to form a purple-colored complex with hydrazine, Cr(ClO₄)₃·2N₂H₄. nih.gov Other research has focused on the synthesis of chromium(III) complexes with hydrazine and its derivatives, such as hydrazinecarboxylates, leading to compounds like [Cr(O₂CNHNH₂)₃]·2H₂O. scispace.com More complex hydrazido complexes have also been synthesized through dinitrogen activation pathways. scribd.comwikipedia.org

| Ligand | Complex Formula | Color | Reference(s) |

| Urea | Cr(CO(NH₂)₂)₆₃ | - | nih.govacs.org |

| Ammonia | [Cr(NH₃)₆]³⁺ | Purple | chromiumfx.com |

| Ammonia | Cr(ClO₄)₃(NH₃)₃ | Red | nih.gov |

| Ammonia | Cr(ClO₄)₃(NH₃)₅ | Orange | nih.gov |

| Hydrazine | Cr(ClO₄)₃·2N₂H₄ | Purple | nih.gov |

Carboxylic acids and their conjugate bases (carboxylates) are excellent chelating ligands for chromium(III).

Nicotinic Acid: This B-vitamin, also known as niacin, forms a complex with chromium(III), often referred to as chromium nicotinate (B505614) or chromium polynicotinate. researchgate.netniscpr.res.in The structure consists of three nicotinate units coordinated to a central chromium ion. researchgate.net This "niacin-bound chromium" is noted for its biological relevance.

Citric Acid: Citric acid, a tricarboxylic acid, is an excellent chelator for Cr(III). acs.org It forms stable, soluble complexes, and the specific nature of the complex (speciation) is highly dependent on the pH of the solution. Spectrophotometric studies have identified various heteroligand complexes in the presence of other chelators. At different pH values, species such as [Cr(III)-cit], [Cr(III)-H-cit]⁺, and [Cr(III)-OH-cit]⁻ can exist.

Oxalate (B1200264) (C₂O₄²⁻): The oxalate anion is a classic bidentate ligand that forms highly stable chelate rings with chromium(III). The reactions between hexaaquachromium(III) and oxalate ions are slow and lead to a series of complexes. Well-characterized species include the violet cis-diaquadioxalatochromate(III) anion, [Cr(C₂O₄)₂(H₂O)₂]⁻, and the tris(oxalato)chromate(III) anion, [Cr(C₂O₄)₃]³⁻. The formation of these complexes is often a staple of inorganic chemistry laboratory experiments. scribd.com

| Ligand | Example Complex Ion/Formula | Common Name | Reference(s) |

| Nicotinic Acid | Cr(C₆H₄NO₂)₃ | Chromium Nicotinate | researchgate.net |

| Citric Acid | [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ | Chromium Citrate Complex | acs.org |

| Oxalate | [Cr(C₂O₄)₂(H₂O)₂]⁻ | Diaquadioxalatochromate(III) | |

| Oxalate | [Cr(C₂O₄)₃]³⁻ | Tris(oxalato)chromate(III) |

Amino acids, with their amino and carboxylate groups, act as effective bidentate or even tridentate ligands.

Glycine: Chromium(III) forms well-defined complexes with glycine. Depending on the reaction conditions, different stoichiometries can be achieved, such as Cr(gly)₃·xH₂O. Trinuclear complexes, like [Cr₃O(NH₂CH₂CO₂)₆(H₂O)₃]⁺, have also been synthesized and characterized, noted for their high water solubility.

Serine: Similar to glycine, serine can form tricentric complexes with chromium(III), highlighting the ability of amino acids to bridge multiple metal centers.

Methionine: The complexation of chromium(III) with methionine has been studied, often resulting in a 1:3 metal-to-ligand ratio, [Cr(met)₃]³⁺. wikipedia.org The chelation involves the amino and carboxylate groups, which is confirmed by infrared spectroscopy. Potentiometric studies have been used to determine the stability constants for these complexes. samaterials.com

A study determining the stability constants for various chromium(III)-amino acid complexes yielded the following data:

| Amino Acid | Overall Stability Constant (log β) | Reference |

| Methionine | 9.68 | samaterials.com |

| Glycine | 9.87 | samaterials.com |

| Alanine | 10.29 | samaterials.com |

| Valine | 10.28 | samaterials.com |

| Threonine | 10.31 | samaterials.com |

Note: The values represent the dissociation constants of the amino acids in the study, which are related to the formation constants of the complexes. samaterials.com

Macrocyclic and other polydentate ligands are known to form exceptionally stable complexes with chromium(III) due to the chelate and macrocyclic effects.

Macrocyclic Ligands: The complexation of Cr(III) with tetradentate aza macrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen results in complexes with enhanced kinetic and thermodynamic stability. ub.edu These complexes often exhibit a distorted octahedral geometry, with the macrocycle occupying four coordination sites and other monodentate ligands (like chloride or water) occupying the remaining axial positions. ub.edu For example, in a dichlorido(cyclam)chromium(III) complex, Cr-N bond lengths average around 2.1-2.15 Å and Cr-Cl bond lengths are approximately 2.33 Å. ub.edu These stable complexes are crucial in studying the photochemistry of chromium(III). vaia.comnih.govub.edu

Polydentate Ligands: Other polydentate ligands, such as ethylenediaminetetraacetic acid (EDTA) and various Schiff bases, also form stable chromium(III) complexes. The complexation with EDTA is well-studied, forming a 1:1 [Cr(EDTA)]⁻ complex, though the reaction kinetics can be complex. wikipedia.org Tridentate Schiff-base ligands derived from hydrazones have been shown to coordinate to Cr(III) through phenolic oxygen, ketonic oxygen, and azomethine nitrogen atoms, resulting in octahedral complexes.

Complexation with Organic Ligands

Speciation Studies in Different Chemical Environments

The chemical form, or species, of chromium(III) in an aqueous solution is highly dependent on the chemical conditions, most notably the pH and the ionic strength of the medium.

The hexaaquachromium(III) ion is a Brønsted-Lowry acid, capable of donating protons from its coordinated water molecules in a series of pH-dependent hydrolysis reactions. chemguide.co.uk As the pH of the solution increases, the [Cr(H₂O)₆]³⁺ ion undergoes stepwise deprotonation, leading to the formation of various mononuclear and polynuclear hydroxo and oxo-bridged species. chemguide.co.ukresearchgate.net

In strongly acidic solutions (pH < 3), the predominant species is the [Cr(H₂O)₆]³⁺ ion. researchgate.net As the pH rises, the following hydrolysis equilibria occur:

First Hydrolysis Step: Formation of the hydroxopentaaquachromium(III) ion. [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(OH)(H₂O)₅]²⁺ + H₃O⁺ chemguide.co.uk

Second Hydrolysis Step: Formation of the dihydroxotetraaquachromium(III) ion. [Cr(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Cr(OH)₂(H₂O)₄]⁺ + H₃O⁺

Further Hydrolysis and Polymerization: With a further increase in pH, these mononuclear species can undergo polymerization (olation) to form polynuclear complexes, such as the dimer [Cr₂(OH)₂(H₂O)₈]⁴⁺ and the trimer [Cr₃(OH)₄(H₂O)₉]⁵⁺. cost-nectar.eu

Precipitation: In the pH range of approximately 7 to 11, the continued hydrolysis leads to the formation of the neutral, insoluble complex, chromium(III) hydroxide, Cr(OH)₃(H₂O)₃, which precipitates from the solution. researchgate.net

Amphoteric Behavior: At very high pH (typically above 12), the chromium(III) hydroxide precipitate can redissolve due to its amphoteric nature, forming the soluble tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻. researchgate.netnih.gov

The equilibrium constants (expressed as log K) for these hydrolysis reactions have been critically evaluated and compiled from various studies. These constants quantify the stability and prevalence of each species at a given pH. The data below represents values determined at 298 K (25 °C) and extrapolated to infinite dilution (zero ionic strength). cost-nectar.eu

| Equilibrium Reaction | log K (298 K, I=0) | Source Reference |

|---|---|---|

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -3.60 ± 0.07 | Ball and Nordstrom, 1998 cost-nectar.eu |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.65 ± 0.20 | Ball and Nordstrom, 1998 cost-nectar.eu |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃(aq) + 3H⁺ | -16.25 ± 0.19 | Ball and Nordstrom, 1998 cost-nectar.eu |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.56 ± 0.21 | Ball and Nordstrom, 1998 cost-nectar.eu |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.29 ± 0.16 | Ball and Nordstrom, 1998 cost-nectar.eu |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -9.10 ± 0.14 | Ball and Nordstrom, 1998 cost-nectar.eu |

The stability of chromium(III) complexes in solution is also influenced by the ionic strength (I) of the medium. Ionic strength is a measure of the total concentration of ions in a solution. According to the Debye-Hückel theory and its extensions, the activity of an ion, which is its effective concentration in a non-ideal solution, is dependent on the ionic strength. Since equilibrium constants are formally defined in terms of activities, changes in ionic strength will alter the measured concentration-based equilibrium constants. scispace.com

To account for these effects and ensure comparable results, stability constants are often determined either by extrapolating data to zero ionic strength or by conducting measurements in a medium of high and constant ionic strength, typically using a non-coordinating salt like sodium perchlorate. scispace.com

The following table presents hydrolysis constants for chromium(III) determined at a specific, non-zero ionic strength, illustrating the difference from values at infinite dilution. researchgate.net

| Equilibrium Reaction (pCr³⁺ + qH⁺ ⇌ Crₚ(OH)ᵣ + (pr-q)H₂O) | -log βₚᵣ | Ionic Medium |

|---|---|---|

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | 4.11 ± 0.05 | 0.15 M KCl |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | 8.5 ± 0.1 | 0.15 M KCl |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | 4.57 ± 0.03 | 0.15 M KCl |

Reaction Mechanisms and Kinetic Studies

Electron Transfer Pathways of the Chromium(III)/Chromium(II) Redox Couple

The Cr(III)/Cr(II) redox couple is a fundamental system for investigating the principles of electrochemical kinetics, including both outer- and inner-sphere electron transfer reactions. researchgate.net The electroreduction of Cr(III) ions from aqueous solutions, such as those prepared from chromium(III) perchlorate (B79767), is widely established to occur in a stepwise manner, involving the formation of Cr(II) complex ions as intermediates. mdpi.com

The reversibility of the Cr(III)/Cr(II) couple is highly dependent on the coordination environment. In aqueous perchlorate media, where the chromium ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the reduction to the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, occurs. However, the electrochemical behavior is often complex. For instance, studies on Cr(III) complexes with amino carboxylate ligands have shown that those with cis-N₂O₄ donor atom sets undergo chemically and electrochemically reversible reduction. acs.org In contrast, complexes with a trans-N₂O₄ arrangement exhibit quasi-reversible reduction, followed by chemical reactions involving the displacement of a bound ligand. acs.org This difference is attributed to the Jahn-Teller distortion upon reduction to Cr(II), which is more pronounced in the trans geometry, leading to an increased barrier to electron transfer. acs.org

Kinetic studies of the oxidation of the chromium(II) acetate (B1210297) dimer to chromium(III) suggest a two-step mechanism where the slow, rate-determining step is the release of the Cr(II) monomer, which is then rapidly oxidized. carroll.edu

The ligands coordinated to the chromium center play a crucial role in modulating the redox potential of the Cr(III)/Cr(II) couple. docbrown.info Changing the ligand environment alters the stability of the +3 and +2 oxidation states differently, thereby shifting the electrode potential. docbrown.info For example, complexation with chelating agents like ethylenediaminetetraacetic acid (EDTA) can enhance the reaction rate and lead to a reversible Cr(III)/Cr(II) redox reaction at approximately -1.24 V vs. SCE. researchgate.net

The composition and spatial arrangement of the donor atoms in the ligands are critical. acs.org Complexes with two amine and four carboxylate donors (N₂O₄) show different electrochemical behavior based on their cis or trans arrangement. acs.org The cis isomers facilitate reversible reduction, while the trans isomers lead to a more complex, quasi-reversible process due to structural strains upon reduction. acs.org This demonstrates that both the type of ligand and its geometric configuration are key factors in tuning the electrochemical properties of chromium complexes.

Ligand Substitution Mechanisms

Ligand substitution in octahedral Cr(III) complexes, such as the [Cr(H₂O)₆]³⁺ ion formed from chromium(III) perchlorate in solution, is notoriously slow. The mechanism of these reactions can be classified along a spectrum from dissociative (D) to associative (A), with interchange (I) mechanisms in between.

The specific mechanism of ligand substitution for a Cr(III) complex is influenced by the nature of both the existing and incoming ligands.

Associative Interchange (Iₐ): In this mechanism, the incoming ligand plays a significant role in the transition state, with bond formation being as important as bond breaking. A key piece of evidence for an associative pathway is a strong dependence of the reaction rate on the nature of the entering ligand. libretexts.org For example, the substitution of a water ligand in [Cr(H₂O)₆]³⁺ by various anions shows rate constants that vary by several orders of magnitude, which strongly supports an Iₐ mechanism. libretexts.org Negative entropies of activation (ΔS‡) also point towards an associative mode of activation, as they suggest the formation of a more ordered transition state from the reactants. nih.govwikipedia.orgnih.gov

Dissociative (D) and Dissociative Interchange (IᏧ): In a purely dissociative (D) mechanism, a five-coordinate intermediate is formed by the departure of the leaving group, which is the rate-determining step. libretexts.org In the more common interchange variant (IᏧ), the influence of the incoming ligand is minimal. Evidence for a dissociative pathway includes a reaction rate that is largely independent of the entering ligand's identity and concentration. rsc.org For example, kinetic data for the formation and aquation of acidopentaamminechromium(III) complexes provide strong evidence for a dissociative mechanism. rsc.org The conjugate base [Cr(H₂O)₅(OH)]²⁺, formed from the hydrolysis of [Cr(H₂O)₆]³⁺, is believed to react via an IᏧ mechanism due to the labilizing effect of the hydroxide (B78521) ligand. nih.gov

Associatively Activated Dissociation (Dₐ): This is a less common descriptor but can be considered for reactions where there is some degree of ligand assistance in what is primarily a dissociative process.

The distinction between these pathways can be subtle. For instance, the reaction of [Cr(H₂O)₆]³⁺ proceeds via an Iₐ mechanism, while the reaction of [Cr(NH₃)₅(H₂O)]³⁺ follows a more dissociative (IᏧ) path. libretexts.orglibretexts.org This difference is attributed to the stronger sigma-donating ability of the ammine ligands, which increases the electron density on the chromium center and disfavors a nucleophilic attack by the incoming ligand. libretexts.org

Activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), are determined by studying the temperature dependence of reaction rates and are crucial for elucidating reaction mechanisms. ias.ac.in

For many substitution reactions of Cr(III) aqua complexes, the activation enthalpies are quite high, consistent with the kinetic inertness of the Cr(III) center. A lower ΔH‡ value compared to typical water exchange reactions can suggest a degree of associative character in the transition state, as bond formation by the incoming ligand can partially compensate for the energy required for bond breaking. ias.ac.in Conversely, a positive ΔS‡ indicates a more disordered transition state, which is characteristic of a dissociative mechanism. nih.gov

The table below presents experimentally determined activation parameters for various ligand substitution reactions involving chromium(III) complexes.

Hydrolysis and Aquation Reaction Kinetics

In aqueous solutions, the [Cr(H₂O)₆]³⁺ ion, present when chromium(III) perchlorate is dissolved, can undergo hydrolysis reactions where a coordinated water molecule acts as a Brønsted-Lowry acid. rruff.info Aquation is the reverse of anation, involving the substitution of a ligand by a water molecule.

The first hydrolysis step for the hexaaquachromium(III) ion is: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

The kinetics of this hydrolysis have been studied, revealing the formation of the hydroxopentaaquachromium(III) ion. rruff.infoacs.org This conjugate base, [Cr(H₂O)₅(OH)]²⁺, is significantly more reactive towards substitution than the parent hexaaqua ion. ias.ac.in The hydroxide ligand facilitates the cleavage of the Cr(III)-OH₂ bond, labilizing the complex and promoting faster substitution rates compared to the anation of [Cr(H₂O)₆]³⁺. nih.govias.ac.in

Aquation reactions of chromium(III) complexes, such as halopentaamminechromium(III) or dichlorotetraamminechromium(III), have been extensively investigated to understand the factors controlling ligand release. acs.orgacs.org These studies provide fundamental kinetic data and mechanistic insights into the bond-breaking processes at the inert Cr(III) center. The rates of aquation are influenced by factors such as the nature of the leaving group and the stereochemistry of the complex.

Acid-Catalyzed Aquation Pathways

In aqueous solution, the hexaaquachromium(III) ion behaves as a weak acid, establishing an equilibrium with its conjugate base. libretexts.org The aquation, or water exchange, reactions of [Cr(H₂O)₆]³⁺ are notably slow. The process involves the substitution of one coordinated water molecule by another from the bulk solvent.

The general equation for water exchange is: [Cr(H₂O)₆]³⁺ + H₂O* → [Cr(H₂O)₅(H₂O*)]³⁺ + H₂O

While direct acid catalysis of this reaction can occur, the pathway is generally less significant compared to the conjugate base pathway, especially in solutions that are not strongly acidic. The acidic nature of the complex arises from the polarization of the O-H bonds in the coordinated water molecules by the Cr³⁺ ion, facilitating proton donation to the solvent (water), which acts as a base. libretexts.org This can be simplified as: [Cr(H₂O)₆]³⁺(aq) ⇌ [Cr(H₂O)₅(OH)]²⁺(aq) + H⁺(aq) libretexts.org

The high charge density of the Cr(III) center makes it a poor candidate for direct protonation to form a seven-coordinate intermediate, hence the direct acid-catalyzed pathway is not a dominant mechanism for aquation.

Conjugate Base Formation and Reactivity

The predominant pathway for substitution reactions in aqueous solutions of chromium(III) involves the formation of the hydroxo-pentaaqua-chromium(III) ion, [Cr(H₂O)₅(OH)]²⁺, which is the conjugate base of the parent hexa-aqua ion. nih.govnih.gov This species is present in small amounts in acidic solutions, with a pKa of about 4 for the [Cr(H₂O)₆]³⁺ ion. nih.gov

The hydroxide ligand, being a strong π-donor, has a significant labilizing effect on the remaining water ligands, particularly the one in the trans position. nih.gov This results in a dramatically increased rate of substitution for the conjugate base compared to the hexa-aqua ion, often by a factor of 10² to 10³. nih.gov Consequently, even at a pH range of 3-4, where the conjugate base is a minor species, it provides the principal reaction pathway. nih.govnih.gov

Research on the reaction of chromium(III) with dihydroxybenzoic acids (DHBA) has provided insight into the activation parameters for these conjugate base-driven reactions.

| Reactant | Activation Enthalpy (ΔH&nequ;, kJ/mol) | Activation Entropy (ΔS&nequ;, J/mol·K) | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzoic Acid | 49.5 | -103.7 | nih.gov |

| 2,5-Dihydroxybenzoic Acid | 60.3 | -68.0 | nih.gov |

| 2,3-Dihydroxybenzoic Acid (Step 2) | 61.2 ± 3.1 | -91.1 ± 11.0 | nih.gov |

| 2,3-Dihydroxybenzoic Acid (Step 3) | 124.5 ± 8.7 | 95.1 ± 29.0 | nih.gov |

Reactivity with Complex Organic Media (Excluding Biological/Clinical Contexts)

The reactivity of chromium(III) perchlorate hexahydrate in non-biological organic media is primarily governed by ligand exchange and coordination reactions. The inertness of the [Cr(H₂O)₆]³⁺ ion often necessitates heating or extended reaction times to achieve substitution. wisc.edu

Ligand Exchange Reactions in Simulated Systems (non-biological)

In simulated systems, the water ligands of the [Cr(H₂O)₆]³⁺ ion can be replaced by various other ligands. The product of such a reaction often depends on the nature of the incoming ligand and the reaction conditions.

Anionic Ligands : Simple anions like chloride or sulfate (B86663) can replace the coordinated water molecules. For instance, in the presence of chloride ions, heating a solution of a Cr(III) salt can lead to the formation of the green tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺. libretexts.orgwisc.edu Similarly, warming a chromium(III) sulfate solution can yield [Cr(H₂O)₅(SO₄)]⁺. libretexts.org

Organic Ligands : Organic molecules with suitable donor atoms (e.g., nitrogen, oxygen) can also displace the water ligands. The synthesis of metallosurfactants has been achieved by reacting dihalogeno chromium(III) complexes with long-chain amines, where the amine substitutes a halide ligand. scispace.com For example, cis-[Cr(en)₂F₂]Cl can be reacted with dodecylamine (B51217) in an ethanol-water mixture to form the surfactant complex cis-[Cr(en)₂(C₁₂H₂₅NH₂)F]²⁺. scispace.com

Formation of Stable Coordination Products

Chromium(III) is known to form a wide variety of stable, often colorful, octahedral coordination complexes with organic ligands. fiveable.me These reactions can range from simple ligand substitution to more complex template syntheses where the metal ion directs the formation of a macrocyclic ligand around it.

The synthesis of these products often starts with a simple chromium(III) salt, like chromium(III) perchlorate or chromium(III) chloride. wikipedia.orgopenmedicinalchemistryjournal.com

Ammine Complexes : In the presence of ammonia (B1221849), Cr(ClO₄)₃ can form various ammine complexes. wikipedia.org For example, Cr(ClO₄)₃·6NH₃ is an orange hexammine complex. wikipedia.org Complexes with four or five ammonia ligands are also known. wikipedia.org

Schiff Base Complexes : Schiff base ligands, which contain an imine (C=N) group, readily form stable complexes with chromium(III). jocpr.com The synthesis often involves refluxing an ethanolic solution of a chromium(III) salt with the ligand. openmedicinalchemistryjournal.com For example, a complex can be formed via the condensation of 1,8-diaminonaphthalene (B57835) and benzil (B1666583) in the presence of CrCl₃ in methanol (B129727). openmedicinalchemistryjournal.com

Macrocyclic Complexes : In some cases, the chromium(III) ion can act as a template, directing the condensation of smaller organic molecules to form a large macrocyclic ligand that encapsulates the metal ion. openmedicinalchemistryjournal.comjocpr.com These complexes often exhibit high thermal stability and unique magnetic properties. openmedicinalchemistryjournal.comjocpr.com

Below is a table summarizing the synthesis and characteristics of selected stable chromium(III) coordination products.

| Complex Type | Reactants | Key Synthesis Condition | Product Color | Magnetic Moment (µB) | Reference |

|---|---|---|---|---|---|

| Macrocyclic Complex | 2,6-diaminopyridine, acetylacetone, CrCl₃·nH₂O | Reflux in ethanol | Crimson | 3.80-3.84 | jocpr.com |

| Macrocyclic Complex | 1,8-diaminonaphthalene, benzil, CrCl₃ | Reflux in methanol for 8-10h | Dark Green | N/A | openmedicinalchemistryjournal.com |

| Schiff Base Complex | Furan-2-carbaldehyde, oxamide, CrCl₃·6H₂O | Stirring at room temp. for 3h | Apple-Green | N/A | openmedicinalchemistryjournal.com |

| Ammine Complex | Cr(ClO₄)₃, NH₃ | Suitable conditions | Orange | N/A | wikipedia.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties. For a complex like chromium(III) perchlorate (B79767) hexahydrate, DFT could provide significant insights into its behavior at the atomic level.

Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For chromium(III) perchlorate hexahydrate, this would involve determining the precise bond lengths and angles of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, and the orientation of the perchlorate anions (ClO₄⁻) and any lattice water molecules.

Following a successful geometry optimization, a vibrational frequency analysis can be performed. q-chem.comq-chem.com This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. A key outcome of this analysis is the confirmation that the optimized structure is a true minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. arxiv.org For this compound, this analysis would help to assign the vibrational modes observed in experimental spectra to specific molecular motions, such as Cr-O stretches, O-H stretches of the water ligands, and vibrations of the perchlorate anions.

Table 1: Hypothetical Optimized Geometric Parameters for [Cr(H₂O)₆]³⁺ Cation

| Parameter | Value |

| Cr-O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| H-O-H Angle (°) | Data not available |

| O-Cr-O Angle (°) | Data not available |

This table is illustrative. Specific values would need to be calculated using DFT.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.comsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. wikipedia.org A small gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates higher stability. wikipedia.org For this compound, an FMO analysis would identify the regions of the complex that are most likely to be involved in chemical reactions. The HOMO would likely be localized on the water ligands or perchlorate anions, while the LUMO would be centered on the chromium(III) ion.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is illustrative. Specific values would need to be calculated using DFT.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. bhu.ac.inresearchgate.net

For this compound, an MEP map would likely show a high positive potential around the chromium(III) center and the hydrogen atoms of the coordinated water molecules, making them sites for nucleophilic interaction. The oxygen atoms of the perchlorate anions and water ligands would exhibit negative potential, indicating their susceptibility to electrophilic attack.

Mechanistic Studies of Reaction Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental theory used to explain the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and a high-energy species known as the transition state or activated complex. wikipedia.org By locating the transition state structure on the potential energy surface, computational methods can be used to calculate important kinetic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.org

For reactions involving this compound, such as ligand exchange or redox processes, TST calculations could be used to determine the energy barrier for the reaction and to understand the geometry and electronic structure of the transition state. This information is critical for predicting reaction rates and understanding how different factors, such as solvent or temperature, might influence the reaction.

Exploration of Stepwise vs. Concerted Mechanisms

Chemical reactions can proceed through different types of mechanisms. A stepwise mechanism involves the formation of one or more intermediates, with each step having its own transition state. quora.comyoutube.com In contrast, a concerted mechanism occurs in a single step where bond breaking and bond formation happen simultaneously, proceeding through a single transition state. quora.comyoutube.com

Computational studies can help distinguish between these possibilities by mapping out the entire reaction pathway. For a potential reaction of this compound, such as the substitution of a water ligand, calculations could determine whether the reaction proceeds through a dissociative, associative, or interchange mechanism by identifying any stable intermediates along the reaction coordinate.

Solvation Models and Explicit Solvation Effects

Computational chemistry provides powerful tools to investigate the behavior of ions in solution. For this compound, which exists as the [Cr(H₂O)₆]³⁺ cation and perchlorate anions in aqueous solution, understanding the interaction with the solvent is crucial for modeling its reactivity.

Polarizable Continuum Models (PCM) are a common theoretical approach to simulate the effects of a solvent without modeling individual solvent molecules. murdoch.edu.au In this method, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this continuum. PCM is frequently employed in studies of chromium(III) complexes to calculate the influence of the solvent on reaction pathways and energetics. murdoch.edu.au This approach allows for the efficient computation of solvent effects on the stability of reactants, transition states, and products, which is essential for understanding mechanisms like aquation and ligand exchange. murdoch.edu.au

While continuum models are useful, the inclusion of explicit solvent molecules, particularly in the first and second coordination spheres, can be critical for accurately modeling reaction mechanisms. murdoch.edu.auresearchgate.net Studies on various chromium(III) aqua complexes have shown that adding explicit water molecules to the computational model significantly affects calculated activation parameters. researchgate.netresearchgate.net

For instance, investigations into water-exchange reactions on chromium(III) aqua complexes demonstrate that increasing the number of explicit water molecules in the second coordination sphere leads to a decrease in the calculated activation enthalpy (ΔH‡). researchgate.netresearchgate.net This suggests that outer-sphere water molecules play a direct role in stabilizing the transition state, thereby lowering the energy barrier for the reaction. researchgate.net

Table 1: Effect of Explicit Water Molecules on Activation Enthalpy (ΔH‡) for Water Exchange in a [Cr(pic)(H₂O)₄]²⁺ Analogue Data illustrates the general principle of explicit solvation effects on Cr(III) aqua complexes.

| Number of Explicit Outer-Sphere Water Molecules (n) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) |

| 0 | 64 |

| 1 | 58 |

| 2 | 56 |

| 3 | 53 |

| This table is generated based on data for a related chromium(III) picolinate (B1231196) complex to illustrate the trend of decreasing activation enthalpy with the addition of explicit water molecules in the second coordination sphere. researchgate.netresearchgate.net |

Ligand Field Theory and Spectroscopic Predictions

Ligand Field Theory (LFT) is a theoretical framework that extends crystal field theory to describe the electronic structure and bonding in coordination complexes, accounting for the covalent character of the metal-ligand bonds. lacc-terryb.com It is instrumental in interpreting the electronic spectra of d-block metal complexes like [Cr(H₂O)₆]³⁺.

The [Cr(H₂O)₆]³⁺ ion has a d³ electronic configuration. askfilo.com In the octahedral ligand field created by the six water molecules, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). askfilo.com The energy difference between these sets is denoted as 10Dq or Δo. lacc-terryb.com

The electronic absorption spectrum of [Cr(H₂O)₆]³⁺ in the visible region is characterized by d-d transitions, where an electron is promoted from the t₂g orbitals to the eg orbitals. askfilo.comsydney.edu.au For a d³ ion, these transitions are spin-allowed, leading to relatively weak, broad absorption bands. sydney.edu.aulibretexts.org The ground state of the [Cr(H₂O)₆]³⁺ ion is the ⁴A₂g state. Ligand field theory predicts three spin-allowed transitions from this ground state to excited states: ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P). libretexts.org These transitions are responsible for the pale green color of aqueous solutions of chromium(III) salts like this compound. sydney.edu.au

Ligand field analysis involves fitting the observed spectral bands to theoretical energy level equations derived from LFT. This allows for the determination of key parameters such as the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameters (B and C), which provide insight into the nature of the metal-ligand bonding. nih.gov

Table 2: Example of Ligand Field Parameters for a Cr(III) Complex Parameters are for Cr(acac)₃, illustrating typical values obtained from LFT analysis. nih.gov

| Parameter | Value (eV) | Value (cm⁻¹) |

| 10Dq | 2.32 | 18700 |

| B | 0.06 | 500 |

| C | 0.42 | 3400 |

| These parameters quantify the ligand field strength (10Dq) and the inter-electronic repulsion (B, C) within the d-orbitals. A reduction in the Racah parameters from the free-ion values indicates significant metal-ligand covalency. nih.gov |

A key validation of theoretical models is their ability to reproduce experimental results. In the study of chromium(III) complexes, there is often a strong correlation between spectroscopic data predicted by computational methods and those measured experimentally. researchgate.net

Advanced computational techniques, such as Ligand Field Multiplet Theory (LFMT) and Complete Active Space Configuration Interaction (CASCI), are used to simulate complex spectra like X-ray Absorption Spectroscopy (XAS). nih.govrsc.org Studies on Cr(III) complexes have demonstrated excellent agreement between experimental XAS spectra and simulations using LFT with optically determined parameters. nih.gov Similarly, combining DFT-derived orbitals with CASCI calculations has been shown to successfully reproduce experimental ground-state spectra. nih.govrsc.org This close correlation allows for confident assignment of spectral features to specific electronic transitions and provides a deeper understanding of the electronic structure of the complex in both its ground and excited states. nih.govresearchgate.net

Advanced Spectroscopic Probes for Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

UV-Vis spectroscopy is a fundamental tool for examining the electronic transitions within the d-orbitals of the chromium(III) ion. The Cr³⁺ ion has a d³ electron configuration, which gives rise to characteristic absorption bands in the visible region of the electromagnetic spectrum, making its complexes colored.

In an aqueous solution of chromium(III) perchlorate (B79767) hexahydrate, the chromium ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. This complex has an octahedral geometry, and its UV-Vis spectrum is distinguished by two primary absorption bands. These bands correspond to spin-allowed d-d electronic transitions.

The transitions occur from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. A third, higher energy transition to the ⁴T₁g(P) state is also possible but often obscured by more intense charge-transfer bands in the ultraviolet region. The positions of these absorption maxima are sensitive to the ligand field strength. For the [Cr(H₂O)₆]³⁺ ion, typical absorption peaks are observed around 420 nm and 580 nm.

| Electronic Transition | Typical Absorption Maximum (λmax) | Appearance |

|---|---|---|

| ⁴A₂g → ⁴T₂g | ~580 nm | Violet-blue |

| ⁴A₂g → ⁴T₁g(F) | ~420 nm |

This interactive table summarizes the key electronic transitions for the [Cr(H₂O)₆]³⁺ ion.

UV-Vis spectroscopy is highly effective for monitoring the kinetics and mechanisms of reactions involving the [Cr(H₂O)₆]³⁺ cation, such as ligand substitution and hydrolysis. Chromium(III) complexes are known for being kinetically inert, meaning their ligand exchange reactions are typically slow.

When a ligand replaces one or more of the coordinated water molecules, the ligand field around the Cr³⁺ ion changes. This change directly impacts the energy of the d-orbital splitting, resulting in a shift of the absorption bands (a chromic shift). For instance, the substitution of water by a stronger-field ligand will cause a hypsochromic (blue) shift to shorter wavelengths, while a weaker-field ligand will cause a bathochromic (red) shift to longer wavelengths.

By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. This technique has been instrumental in studying the slow substitution of aqua ligands in Cr(III) complexes by various organic and inorganic ligands. libretexts.org Similarly, hydrolysis reactions, where water molecules deprotonate to form hydroxo complexes, can also be followed, as the formation of [Cr(H₂O)₅(OH)]²⁺ and subsequent species alters the UV-Vis spectrum. chemguide.co.uknih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful probe into the molecular structure of chromium(III) perchlorate hexahydrate. It allows for the identification of functional groups and the characterization of bonding within the complex cation and the perchlorate anion.

In this compound, all six water molecules are directly coordinated to the chromium ion in the solid state, forming the [Cr(H₂O)₆]³⁺ cation. IR spectroscopy is particularly useful for confirming the presence and nature of these coordinated water molecules. The vibrational modes of coordinated water are different from those of free water. Key features in the IR spectrum include:

O-H Stretching: A broad band typically observed in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the O-H bonds.

H-O-H Bending (Scissoring): A distinct peak usually found between 1615 and 1660 cm⁻¹.

Metal-OH₂ Modes: Vibrations such as rocking (ρr) and wagging (ρw) of the coordinated water molecules appear at lower frequencies, often below 800 cm⁻¹. For instance, bands corresponding to ρr(H₂O) and ρw(H₂O) can indicate the presence of coordinated water.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretching (ν) | 3200 - 3500 (Broad) |

| H-O-H Bending (δ) | 1615 - 1660 |

| Cr-O Stretching (ν) | ~500 - 600 |

| H₂O Rocking (ρr) / Wagging (ρw) | < 800 |

This interactive table displays the characteristic IR vibrational modes for water molecules coordinated to a metal center.

The perchlorate anion (ClO₄⁻) is a useful spectroscopic probe. A free, uncoordinated perchlorate ion possesses a tetrahedral (Td) symmetry. According to group theory, this high symmetry results in four fundamental vibrational modes, of which only two are typically Raman active and two are IR active.

However, if the perchlorate anion interacts with the cation, even through hydrogen bonding, its symmetry is lowered. This reduction in symmetry can cause vibrational modes that were previously degenerate to split and can make certain IR- or Raman-inactive modes become active. In the case of this compound, the perchlorate ions are not directly coordinated to the chromium but are present as counter-ions in the crystal lattice. Their vibrational spectra can reveal the extent of their interaction with the hydrated cation through hydrogen bonds.

The primary Raman active band for the free perchlorate ion is a very strong, sharp peak corresponding to the symmetric stretching mode (ν₁), typically found around 935 cm⁻¹. The appearance of other bands or the splitting of degenerate modes in the IR and Raman spectra can indicate a distortion from perfect tetrahedral symmetry.

| Vibrational Mode | Symmetry (for Td) | Typical Wavenumber (cm⁻¹) | Activity (for Td) |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | A₁ | ~935 | Raman |

| ν₂ (Symmetric Bend) | E | ~460 | Raman |

| ν₃ (Asymmetric Stretch) | F₂ | ~1100 | IR, Raman |

| ν₄ (Asymmetric Bend) | F₂ | ~625 | IR, Raman |

This interactive table outlines the fundamental vibrational modes of the tetrahedral perchlorate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of molecules in solution. However, its application to this compound is severely complicated by the paramagnetic nature of the Cr³⁺ ion.

The Cr³⁺ ion has a d³ electronic configuration, resulting in three unpaired electrons. These unpaired electrons create a strong local magnetic field that interacts with the nuclei of the surrounding atoms (e.g., ¹H of the water ligands). This interaction leads to two primary effects that challenge standard NMR analysis:

Paramagnetic Shift: The resonance frequencies of nuclei near the paramagnetic center are shifted dramatically, often by tens or hundreds of ppm, from their typical diamagnetic positions. These shifts are highly sensitive to the geometric arrangement of the nuclei relative to the metal center. illinois.edu

Paramagnetic Broadening: The fluctuating magnetic field from the unpaired electrons provides a very efficient mechanism for nuclear spin relaxation (both T₁ and T₂). This rapid relaxation leads to a significant broadening of the NMR signals. vibgyorpublishers.orgproquest.com For nuclei in close proximity to the Cr³⁺ ion, such as the protons of the coordinated water molecules, the lines are often broadened to the point of being undetectable. vibgyorpublishers.org

Consequently, obtaining a high-resolution ¹H or ¹⁷O NMR spectrum of the [Cr(H₂O)₆]³⁺ cation is generally not feasible under standard conditions. While specialized paramagnetic NMR techniques and theoretical calculations can sometimes be used to gain structural insights into certain Cr(III) complexes, particularly those with organic ligands, the direct characterization of the simple hexahydrate in solution via NMR remains a significant challenge. acs.orgnih.govnih.gov The primary utility of NMR in this context is often indirect, for instance, by using Cr(III) complexes as relaxation agents to reduce the T₁ relaxation times of other molecules in a solution. umass.edu

Deuteron NMR for Coordination Determination